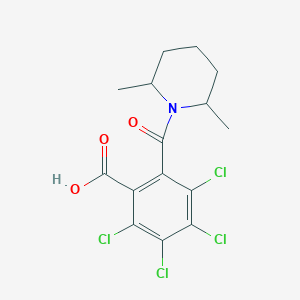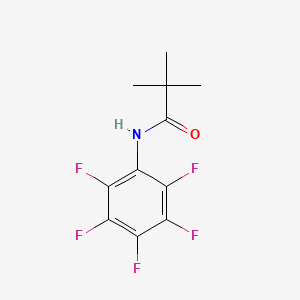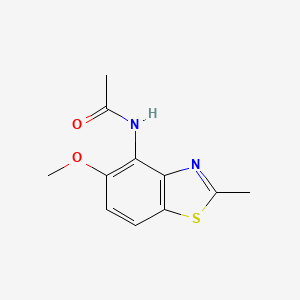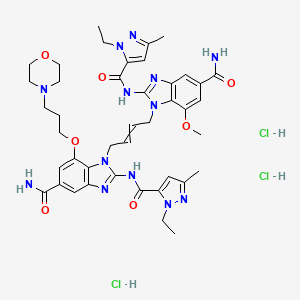
N~2~-(3-chlorophenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenyl group, a nitro group, and a pyrrolidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of concentrated nitric acid and sulfuric acid.
Substitution with 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents such as potassium permanganate.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Reduction of Nitro Group: Formation of N2-(3-chlorophenyl)-5-amino-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine.
Oxidation of Pyrrolidinyl Group: Formation of N2-(3-chlorophenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-dione.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Pharmacology: Research on this compound includes its potential use as an inhibitor of specific enzymes or as a modulator of receptor activity.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications:
作用機序
The mechanism of action of N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group and pyrrolidinyl group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied.
類似化合物との比較
Similar Compounds
N2-(3-Chlorophenyl)-5-nitro-6-(morpholin-1-yl)pyrimidine-2,4-diamine: Similar structure with a morpholine ring instead of a pyrrolidine ring.
N2-(3-Chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
N2-(3-Chlorophenyl)-5-nitro-6-(azetidin-1-yl)pyrimidine-2,4-diamine: Similar structure with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE lies in its specific substitution pattern and the presence of the pyrrolidinyl group, which may confer distinct biological activity and binding properties compared to its analogs.
特性
分子式 |
C14H15ClN6O2 |
|---|---|
分子量 |
334.76 g/mol |
IUPAC名 |
2-N-(3-chlorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15ClN6O2/c15-9-4-3-5-10(8-9)17-14-18-12(16)11(21(22)23)13(19-14)20-6-1-2-7-20/h3-5,8H,1-2,6-7H2,(H3,16,17,18,19) |
InChIキー |
GMKJYHMSWGRHSS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)

![2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468563.png)

![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
![5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)


![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12468585.png)


